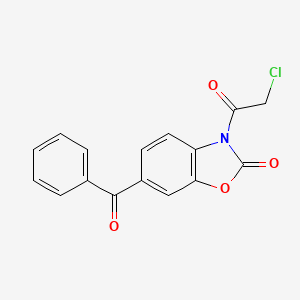
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is a complex organic compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoyl group at the 6th position and a chloroacetyl group at the 3rd position of the benzoxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolone core, followed by the introduction of the benzoyl and chloroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzoxazolone derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The benzoyl and chloroacetyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(acetyl)-
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(methylacetyl)-
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(bromoacetyl)-
Uniqueness
Compared to similar compounds, 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
Propiedades
Número CAS |
95923-41-4 |
|---|---|
Fórmula molecular |
C16H10ClNO4 |
Peso molecular |
315.71 g/mol |
Nombre IUPAC |
6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
AKRSCKRYGNDLOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


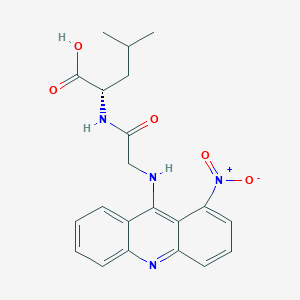
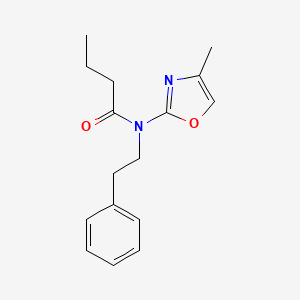
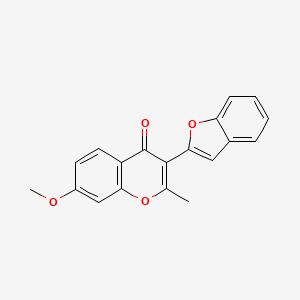
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
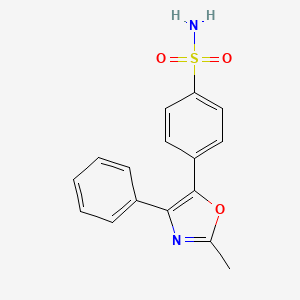
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
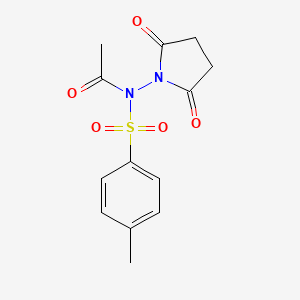
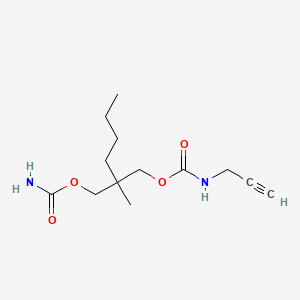
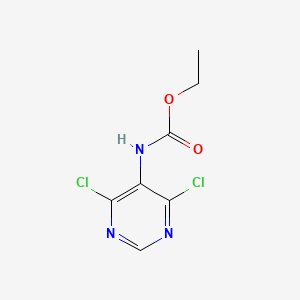
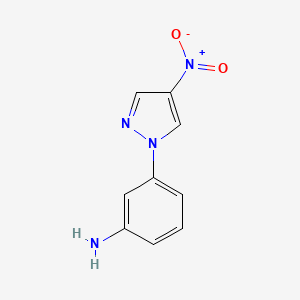
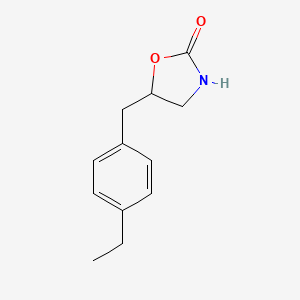
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
